Dbco-peg5-dbco

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

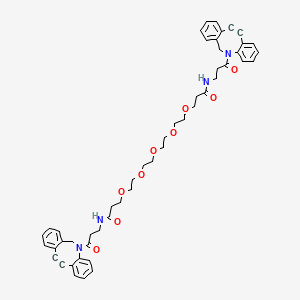

DBCO-PEG5-DBCO is a PEG derivative containing a reactive two DBCO groups and a hydrophilic PEG spacer arm. DBCO will react with azide-bearing compounds or biomolecules to form a stable triazole linkage without copper catalyst. The hydrophilic PEG spacer arm can increase water solubility and a membrane permability.

Applications De Recherche Scientifique

Bioconjugation

One of the primary applications of DBCO-PEG5-DBCO is in bioconjugation processes. It enables the attachment of various biomolecules through SPAAC reactions, which are advantageous due to their bioorthogonality—meaning they do not interfere with biological functions.

Case Study: Antibody Conjugation

In a study examining the reaction kinetics of DBCO-modified antibodies, DBCO-PEG5-Her was synthesized and compared to DBCO-Her. The inclusion of the PEG linker resulted in a 31% increase in reaction rate constants under various conditions. This was attributed to reduced steric hindrance and improved solubility, facilitating more efficient interactions between the DBCO and azide groups .

| Buffer Type | Azide | Rate Constant (k2) | Reaction Type |

|---|---|---|---|

| PBS | Azide 4 | 0.23 ± 0.00 | DBCO-PEG5-Her |

| HEPES | Azide 4 | 0.37 ± 0.00 | DBCO-PEG5-Her |

| PBS | Azide 5 | 0.18 ± 0.01 | DBCO-PEG5-Her |

| HEPES | Azide 5 | 0.22 ± 0.02 | DBCO-PEG5-Her |

Drug Delivery Systems

This compound has been employed in developing drug delivery systems that enhance the targeting and efficacy of therapeutic agents.

Case Study: Brain Targeting Nanoparticles

In research involving cyclic peptides multifunctionalized with DBCO, nanoparticles were engineered for efficient brain targeting to treat schizophrenia. The study demonstrated that conjugation with DBCO facilitated enhanced delivery of imaging agents specifically to brain tissues, showcasing the potential for targeted drug delivery applications .

Bioimaging

The compound is also utilized in bioimaging techniques where precise labeling of biomolecules is required.

Case Study: In Vivo Imaging

A study demonstrated that indocyanine green (ICG) was successfully conjugated to a cyclic peptide via a click reaction using DBCO-KS-487. This conjugate exhibited significant fluorescence in brain tissues after administration in mice, indicating effective targeting capabilities .

Surface Modification

This compound is used for modifying surfaces to improve biomolecule adhesion and functionality.

Case Study: Protein A Membrane Adsorbers

Research focused on fabricating Protein A membrane adsorbers using DBCO-based click chemistry showed successful incorporation of proteins onto surfaces modified with DBCO-PEG5-NHS ester. This method enhances the efficiency of protein purification processes .

Propriétés

Formule moléculaire |

C50H54N4O9 |

|---|---|

Poids moléculaire |

855.0 |

Nom IUPAC |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C50H54N4O9/c55-47(51-25-21-49(57)53-37-43-13-3-1-9-39(43)17-19-41-11-5-7-15-45(41)53)23-27-59-29-31-61-33-35-63-36-34-62-32-30-60-28-24-48(56)52-26-22-50(58)54-38-44-14-4-2-10-40(44)18-20-42-12-6-8-16-46(42)54/h1-16H,21-38H2,(H,51,55)(H,52,56) |

Clé InChI |

SKXBZFNMPUFHFH-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DBCO-PEG5-DBCO |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.